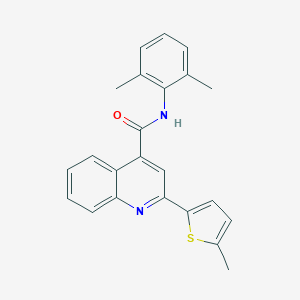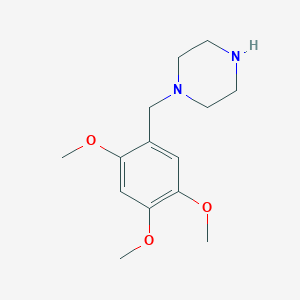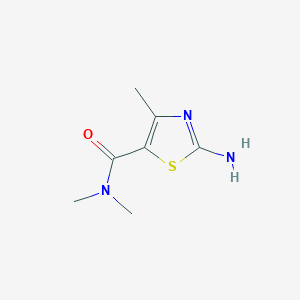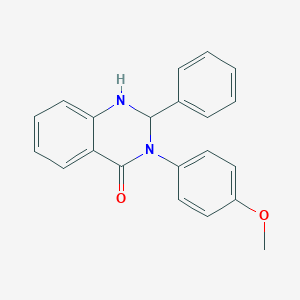
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, also known as DMPTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTQ is a quinoline derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and receptors that are involved in various biological processes. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide and its potential use as an anticancer agent. Additionally, research could also focus on the development of new synthetic methods for N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide that could improve its solubility and make it more suitable for use in various applications. Finally, research could also explore the potential use of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in other fields such as organic electronics and materials science.
Métodos De Síntesis
The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves several steps that include the reaction of 2-amino-4,6-dimethylquinoline with 5-methylthiophene-2-carboxylic acid, followed by the reaction of the resulting product with 2,6-dimethylphenyl isocyanate. The final product is obtained after purification and characterization through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
Número CAS |
5702-30-7 |
|---|---|
Nombre del producto |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Fórmula molecular |
C23H20N2OS |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2OS/c1-14-7-6-8-15(2)22(14)25-23(26)18-13-20(21-12-11-16(3)27-21)24-19-10-5-4-9-17(18)19/h4-13H,1-3H3,(H,25,26) |
Clave InChI |
IXOYAPRUIYDGGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)


